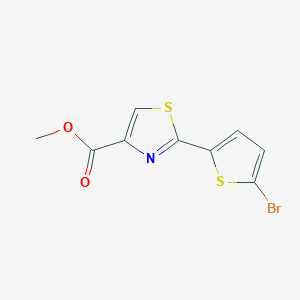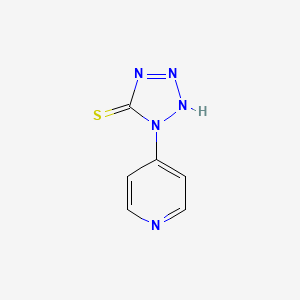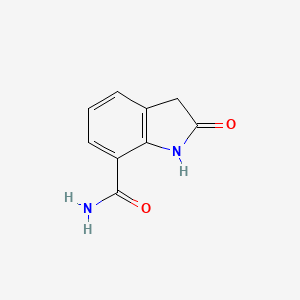
2-Oxoindoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxoindoline-7-carboxamide is a chemical compound belonging to the oxindole family. Oxindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a keto group at the second position and a carboxamide group at the seventh position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-7-carboxamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 5-(2-chloroacetyl)indolin-2-one with pyridine at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by filtration and washing with ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxoindoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including anticancer properties.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Oxoindoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the activity of RNA-dependent RNA polymerase (RdRp) in dengue virus . This inhibition disrupts viral replication and can potentially be used as a therapeutic strategy against viral infections.
Comparaison Avec Des Composés Similaires
- 2-Oxoindoline-1-carboxamide
- 2-Oxoindoline-3-carboxamide
- 2-Oxoindoline-5-carboxamide
Comparison: While these compounds share the oxindole core structure, the position of the carboxamide group significantly influences their chemical properties and biological activities. 2-Oxoindoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-oxo-1,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)6-3-1-2-5-4-7(12)11-8(5)6/h1-3H,4H2,(H2,10,13)(H,11,12) |
Clé InChI |
AIVLIKFOKPCNDH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)C(=O)N)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


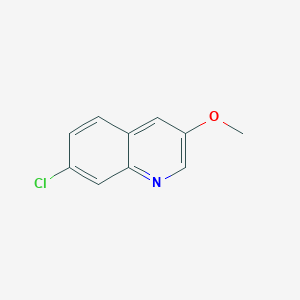
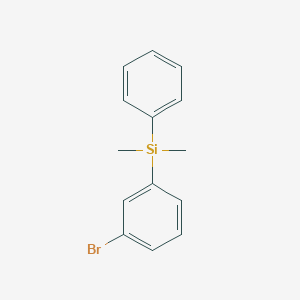
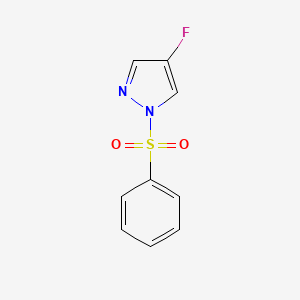
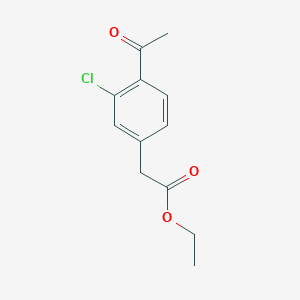

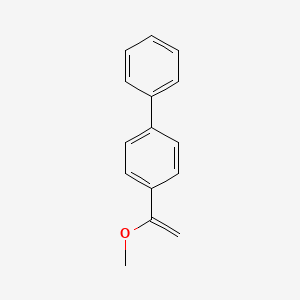

![Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate](/img/structure/B13666382.png)

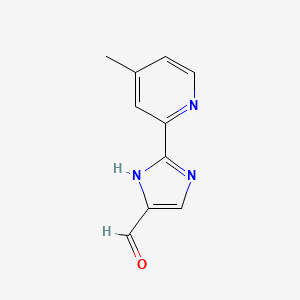
![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
